molecular formula C30H53N9O13 B14240437 L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine CAS No. 574750-56-4

L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine

Cat. No.: B14240437
CAS No.: 574750-56-4
M. Wt: 747.8 g/mol
InChI Key: BYWNJPKEOMBFRZ-QGMUFNMCSA-N
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Description

L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide is specifically designed to explore its structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-seryl, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability. Additionally, high-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine sulfoxides or serine sulfones.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine sulfoxides, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Materials Science: Explored for its self-assembling properties and potential use in nanomaterials.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with its molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
  • L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine

Uniqueness

L-Asparaginyl-L-serylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties

Properties

CAS No.

574750-56-4

Molecular Formula

C30H53N9O13

Molecular Weight

747.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H53N9O13/c1-6-14(4)23(29(50)35-17(7-13(2)3)27(48)37-19(11-41)28(49)38-20(12-42)30(51)52)39-24(45)15(5)34-22(44)9-33-26(47)18(10-40)36-25(46)16(31)8-21(32)43/h13-20,23,40-42H,6-12,31H2,1-5H3,(H2,32,43)(H,33,47)(H,34,44)(H,35,50)(H,36,46)(H,37,48)(H,38,49)(H,39,45)(H,51,52)/t14-,15-,16-,17-,18-,19-,20-,23-/m0/s1

InChI Key

BYWNJPKEOMBFRZ-QGMUFNMCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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